N-(2,4-dichlorophenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRYXQVKKWYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291723 | |
| Record name | N-(2,4-Dichlorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17090-12-9 | |
| Record name | N-(2,4-Dichlorophenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17090-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dichlorophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of N 2,4 Dichlorophenyl Prop 2 Enamide and Analogues
Established Synthetic Pathways for N-arylcinnamamides
The synthesis of N-arylamides, including the N-arylcinnamamide and N-arylacrylamide families, is fundamentally based on the formation of an amide bond between a carboxylic acid or its derivative and an aniline (B41778). Two prominent methods in this context are microwave-assisted condensation reactions and classical acylation.
Microwave-Assisted Condensation Reactions Utilizing Phosphorus Trichloride (B1173362)
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, valued for accelerating reaction rates and often increasing yields. researchgate.netnih.gov While the direct microwave-assisted condensation of acrylic acid with an aniline using phosphorus trichloride (PCl₃) is not extensively documented, the principle relies on the activation of the carboxylic acid. A more commonly used reagent for this purpose is phosphorus oxychloride (POCl₃), which serves as an efficient coupling agent for creating esters and amides under mild conditions. rsc.orgrsc.org
The general mechanism involves the activation of a carboxylic acid by POCl₃, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.orgresearchgate.net This forms a highly reactive phosphorodichloridic anhydride (B1165640) intermediate, which is then susceptible to nucleophilic attack by the amine. The use of microwave irradiation can significantly shorten reaction times from hours to minutes. nih.govat.ua For instance, direct amidation of carboxylic acids and amines has been effectively performed in microwave reactors, achieving high yields rapidly under solvent-free conditions. nih.govnih.gov The combination of POCl₃ with microwave heating has been successfully applied to the synthesis of other heterocyclic compounds, demonstrating the compatibility of these reagents with microwave conditions. researchgate.net
The reaction of a substituted cinnamic or acrylic acid with an arylamine would proceed as follows:
Activation : The carboxylic acid reacts with POCl₃ to form a reactive anhydride intermediate.
Nucleophilic Attack : The arylamine attacks the activated carbonyl carbon.
Amide Formation : Elimination of a dichlorophosphate (B8581778) species yields the final N-arylamide product.
This method avoids the need to first prepare a more sensitive acyl chloride.
Acylation Reactions in N-arylcinnamamide Synthesis
A more traditional and widely applicable method for synthesizing N-arylamides is the acylation of an amine with an acyl chloride. This reaction, often a variant of the Schotten-Baumann reaction, is robust and generally provides high yields. The synthesis involves the reaction of an N-aryl amine, such as 2,4-dichloroaniline (B164938), with an acyl chloride like acryloyl chloride or cinnamoyl chloride. ucalgary.ca
The reaction is typically carried out in a non-protic solvent, such as dichloromethane, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. ucalgary.ca
General Procedure:
The selected arylamine (e.g., 2,4-dichloroaniline) is dissolved in a suitable solvent.
A base is added to the solution.
The acyl chloride (e.g., acryloyl chloride) is added, often dropwise at a reduced temperature to control the exothermic reaction.
The mixture is stirred until the reaction is complete, followed by an aqueous workup to remove the hydrochloride salt and excess reagents.
The required precursors are readily available. Acryloyl chloride can be synthesized from acrylic acid using reagents like thionyl chloride or oxalyl chloride. rsc.orgresearchgate.net 2,4-dichloroaniline is produced industrially via the chlorination of aniline or acetanilide. researchgate.net
Targeted Synthesis of N-(2,4-dichlorophenyl)prop-2-enamide and its Stereoisomers
A direct, documented synthesis for this compound is not prevalent in scientific literature. However, its synthesis can be reliably achieved using the standard acylation methodology described previously (Section 2.1.2). The reaction would involve the acylation of 2,4-dichloroaniline with acryloyl chloride in the presence of a base. The synthesis of a similar compound, N-(2,4-dichlorophenyl)benzamide, has been reported using such conventional methods. libretexts.org
Regarding stereoisomerism, the specific molecule This compound does not exhibit geometric isomerism. The propenamide moiety contains a terminal double bond (CH₂=CH-), which lacks the necessary substitution pattern for E/Z isomerism. Stereoisomers become a relevant consideration for its analogues, such as N-arylcinnamamides, where substitution on the β-carbon of the propenamide chain allows for the existence of (E)- and (Z)-isomers. The stereochemical outcome of reactions to synthesize these substituted analogues can be influenced by reaction conditions and the nature of the substituents. nsf.gov
Derivatization Strategies for this compound Analogues
Modifications on the Phenyl Ring
Modifying the 2,4-dichlorophenyl ring of the target molecule presents a significant chemical challenge. The ring is electron-deficient due to the inductive-withdrawing effects of the two chlorine atoms and the resonance-withdrawing effect of the amide carbonyl group. This deactivation makes traditional electrophilic aromatic substitution (e.g., nitration, halogenation) extremely difficult. ucalgary.ca
Similarly, nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces one of the chlorine atoms, typically requires much stronger electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to be effective under mild conditions. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org
The most viable modern strategy for derivatizing the dichlorophenyl ring is through palladium-catalyzed cross-coupling reactions . Methods like the Suzuki, Heck, and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aryl chlorides. wesleyan.edunih.gov Research on the selective cross-coupling of 2,4-dichloropyridines—a heteroaromatic analogue of dichlorobenzene—has shown that ligand choice can control the site of reaction, allowing for selective functionalization at the 4-position. nsf.gov This suggests that a similar strategic approach could be used to selectively replace one of the chlorine atoms on the N-(2,4-dichlorophenyl)amide ring with various aryl, alkyl, or amino groups, providing a pathway to a diverse range of analogues. researchgate.netnih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on the Dichlorophenyl Ring
| Reaction Name | Coupling Partner | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | C-C | N-(Aryl-chlorophenyl)propenamide |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | N-(Amino-chlorophenyl)propenamide |
| Sonogashira Coupling | Terminal alkyne | C-C (sp) | N-(Alkynyl-chlorophenyl)propenamide |
Modifications on the Propenamide Moiety
The propenamide moiety offers a reactive site for various chemical transformations, primarily at the carbon-carbon double bond. This alkene is susceptible to a range of addition and cyclization reactions.
A significant area of research for N-arylacrylamides involves radical cascade cyclizations . In these reactions, a radical adds to the double bond, and the resulting intermediate radical then attacks the ortho-position of the N-aryl ring to form a new five- or six-membered ring. These transformations provide efficient access to important heterocyclic scaffolds like oxindoles and 3,4-dihydroquinolin-2-ones. researchgate.netwikipedia.orgenamine.net
For example, a tandem radical sulfenylation/cyclization of N-arylacrylamides has been developed using sulfonyl hydrazides in the presence of iodine to selectively synthesize 3-(sulfenylmethyl)oxindoles. nih.gov
Table 2: Examples of Cyclization Reactions on N-Arylacrylamides
| Reaction Type | Reagents/Conditions | Product Scaffold | Reference |
|---|---|---|---|
| Photoredox Cyclization | Visible light, photocatalyst (4CzIPN) | Dihydroquinolinone | wikipedia.orgenamine.net |
| Radical Sulfenylation/Cyclization | Sulfonyl hydrazides, Iodine | 3-(Sulfenylmethyl)oxindole | nih.gov |
| Decarboxylative Radical Cascade | Visible light, NaI/PPh₃, Redox-active esters | Quaternary Oxindole | researchgate.net |
Furthermore, the double bond can participate in other palladium-catalyzed reactions, such as the Heck reaction, which could be used to further substitute the alkene with aryl groups. nsf.gov These derivatization strategies highlight the versatility of the propenamide group as a handle for complex molecule synthesis.
Spectroscopic Characterization Methodologies for N 2,4 Dichlorophenyl Prop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For N-(2,4-dichlorophenyl)prop-2-enamide, the ¹H-NMR spectrum reveals distinct signals corresponding to the protons in the vinyl group and the aromatic ring.
The protons of the vinyl group (=CH₂) typically appear as multiplets in the range of δ 5.5-6.5 ppm. The proton attached to the nitrogen (NH) of the amide group is expected to produce a signal around δ 8.0-9.0 ppm. The aromatic protons on the dichlorophenyl ring generally exhibit signals in the region of δ 7.0-8.5 ppm. The specific splitting patterns and coupling constants of these signals provide valuable information about the connectivity of the atoms.
For a related compound, (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide, the aromatic protons show a multiplet in the range of δ 7.19–7.53 ppm, and the NH proton appears as a broad singlet at δ 8.29 ppm. nih.govresearchgate.net
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Vinyl (=CH₂) | 5.5 - 6.5 (multiplet) |
| Vinyl (-CH=) | 6.0 - 7.0 (multiplet) |
| Aromatic (Ar-H) | 7.0 - 8.5 (multiplet) |
| Amide (N-H) | 8.0 - 9.0 (singlet) |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide group is expected to resonate at a characteristic downfield shift, typically in the range of δ 165-175 ppm.
The carbons of the vinyl group are anticipated to appear in the region of δ 120-140 ppm. The aromatic carbons of the dichlorophenyl ring will show a series of signals between δ 120-140 ppm, with the carbons directly bonded to chlorine atoms exhibiting distinct chemical shifts due to the electronegativity of chlorine.
For the related compound, (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide, the aromatic and vinyl carbons show signals in the range of δ 123.1-137.0 ppm. nih.govresearchgate.net
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Vinyl (=CH₂) | 120 - 130 |
| Vinyl (-CH=) | 130 - 140 |
| Aromatic (Ar-C) | 120 - 140 |
| Aromatic (Ar-C-Cl) | 125 - 135 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent band for the N-H stretching vibration of the amide group should appear in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide I band is typically strong and appears around 1650-1680 cm⁻¹.
Other significant bands include the C=C stretching of the vinyl group at approximately 1620-1640 cm⁻¹ and the C-Cl stretching vibrations in the aromatic ring, which are expected in the fingerprint region below 1000 cm⁻¹. The aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹.
For acrylamide (B121943), characteristic FT-IR bands are observed at 3350 and 3160 cm⁻¹ (N-H stretching), 1670 cm⁻¹ (C=O stretching), and 1612 cm⁻¹ (C=C stretching). mdpi.com
Table 3: Predicted FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide I) | Stretching | 1650 - 1680 |
| C=C (Vinyl) | Stretching | 1620 - 1640 |
| N-H | Bending (Amide II) | 1520 - 1570 |
| C-Cl | Stretching | < 1000 |
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the C=C stretching vibration of the vinyl group is expected to show a strong signal. The aromatic ring vibrations will also be prominent. The carbonyl (C=O) stretching vibration is typically weaker in Raman spectra compared to FT-IR. The symmetric stretching of the C-Cl bonds may also be observed. For acrylamide, Raman bands are observed that correspond to the vibrational modes seen in the IR spectrum. jkps.or.kr
Mass Spectrometry for Molecular Confirmation (e.g., High-Resolution Mass Spectrometry (HR-MS))
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₇Cl₂NO), the expected exact mass can be calculated.
The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, corresponding to the presence of ³⁵Cl₂ and ³⁷Cl₂ isotopes. This isotopic signature is a definitive confirmation of the presence of two chlorine atoms in the molecule. For a related compound, N-(2,4-dichlorophenyl)-N-methylmethacrylamide, the calculated m/z for [M+H]⁺ was 244.0291, and the found value was 244.0293, demonstrating the high accuracy of this technique. rsc.org
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2Z)-3-(2,4-dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide |
| N-(2,4-dichlorophenyl)-N-methylmethacrylamide |
Advanced Computational and Theoretical Chemistry Studies of N 2,4 Dichlorophenyl Prop 2 Enamide
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as N-(2,4-dichlorophenyl)prop-2-enamide, and a target receptor, typically a protein. These methods elucidate binding modes, affinities, and the stability of the ligand-receptor complex over time.
Investigation of Ligand-Receptor Interactions (e.g., arginase inhibition, protein binding)
Molecular docking studies on N-aryl acrylamides and related structures have identified key interaction patterns with various protein targets. The acrylamide (B121943) moiety, being an α,β-unsaturated carbonyl, can act as an electrophile, making it susceptible to covalent bond formation with nucleophilic residues like cysteine through a Michael addition reaction. nih.gov Covalent docking studies on acrylamide have shown that this binding is favored when positively charged amino acids, such as lysine (B10760008) or arginine, are near the target cysteine residue. nih.gov
In the context of specific enzyme inhibition, related N-arylcinnamamides have been investigated as inhibitors of arginase, an enzyme implicated in certain diseases. Docking studies revealed that the dichlorinated aromatic ring of these inhibitors orients itself toward the binuclear manganese cluster within the active site of the enzyme. nih.gov Furthermore, the carbonyl group of the amide is involved in forming water-mediated hydrogen bonds, which are crucial for stable binding. nih.gov
The general binding profile for this class of compounds involves a combination of interactions:
Covalent Bonding: The electrophilic β-carbon of the acrylamide group can form covalent adducts with soft nucleophiles like the thiolate group of cysteine residues. nih.gov
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical interactions with receptor backbones or side chains.
Hydrophobic and π-stacking Interactions: The dichlorophenyl ring engages in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket, contributing to binding affinity and specificity. mdpi.com
Conformational Analysis and Stability Profiling
Conformational analysis, often performed using Density Functional Theory (DFT), is essential for understanding the three-dimensional structure and stability of a molecule. Studies on structurally similar compounds like (E)-3-(2,6-dichlorophenyl)-acrylamide provide insight into the likely conformational behavior of this compound. nih.govresearchgate.net
These analyses involve calculating key topological parameters and identifying non-covalent interactions that stabilize the molecular structure. nih.govresearchgate.net DFT can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be correlated with experimental data to confirm the lowest energy conformation. nih.gov Molecular electrostatic potential (MEP) diagrams are also generated to predict reactive sites within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net For the acrylamide structure, the analysis typically reveals the electrophilic nature of the β-carbon and the nucleophilic character of the carbonyl oxygen and the aromatic ring's chlorine substituents. nih.govnih.gov
Dynamic Behavior and Binding Affinity Predictions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the ligand-receptor complex over time. MD simulations of inhibitors bound to their target proteins reveal important information about the stability of the complex and the persistence of key interactions. mdpi.comnih.gov
Key metrics from MD simulations include:
Root Mean Square Deviation (RMSD): Analysis of the RMSD of the ligand and protein backbone atoms over the simulation time indicates the stability of the complex. A stable RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes. mdpi.comnih.gov
Solvent Accessible Surface Area (SASA): A decrease in SASA upon ligand binding can indicate that the protein has adopted a more compact and rigid structure, which is often associated with stable inhibition. mdpi.com
Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com
Docking studies provide an initial estimate of binding affinity, often expressed in kcal/mol. For example, studies on various inhibitors targeting proteases and other enzymes have reported binding affinities in the range of -7.5 to -9.8 kcal/mol, indicating strong and stable interactions. mdpi.comnih.gov
| Inhibitor Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Nirmatrelvir | SARS-CoV-2 3CLpro | -8.3 | mdpi.com |
| Bofutrelvir | SARS-CoV-2 3CLpro | -7.9 | mdpi.com |
| Nitrobenzamide Derivatives | α-Amylase | -7.9 to -9.8 | nih.gov |
| Nitrobenzamide Derivatives | α-Glucosidase | -8.0 to -9.7 | nih.gov |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical approaches that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that drive activity. nih.gov
Application of Chemometric Methods (e.g., Principal Component Analysis, Tanimoto Metrics, Kohonen Mapping)
Chemometric methods are integral to developing robust QSAR models. While specific studies applying these methods to this compound are not detailed in the available literature, their roles in QSAR are well-established:
Principal Component Analysis (PCA): This technique is used to reduce the dimensionality of the data. In QSAR, a large number of molecular descriptors (variables) are often calculated. PCA transforms these variables into a smaller set of uncorrelated principal components, simplifying model development and interpretation.
Tanimoto Metrics: This is a measure of similarity between molecules, often based on their 2D fingerprints. It is widely used in ligand-based virtual screening to identify new compounds that are structurally similar to known active molecules.
Kohonen Mapping (Self-Organizing Maps): This is a type of neural network used for clustering and visualization. It can group molecules based on their descriptor profiles, helping to identify distinct structural classes within a dataset and understand structure-activity trends.
Comparative Molecular Similarity Analysis (CoMSA)
CoMSA is a 3D-QSAR technique that, along with the more common Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a powerful framework for understanding structure-activity relationships. nih.govmdpi.comnih.gov These methods analyze the 3D molecular fields surrounding a set of aligned molecules to identify which steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for biological activity. mdpi.comnih.govresearchgate.net
The process involves:
Molecular Alignment: A set of active compounds is superimposed based on a common structural scaffold or a pharmacophore model. mdpi.com
Field Calculation: A 3D grid is placed around the aligned molecules, and the value of various fields (e.g., steric, electrostatic) is calculated at each grid point for every molecule. researchgate.net
Statistical Correlation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model correlating the field values with the observed biological activities. nih.gov
The results are visualized as 3D contour maps, which highlight regions where specific properties increase or decrease activity. nih.gov For instance, a CoMSIA electrostatic contour map might show a blue region near a substituent, indicating that a positive charge in that area is favorable for activity, while a red region would indicate that a negative charge is preferred. mdpi.com This information provides direct guidance for designing new, more potent analogs. nih.gov The predictive power of these models is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). nih.govnih.gov
| Model Type | q² (Cross-Validation) | r² (Non-Cross-Validation) | r²_pred (External Test Set) | Reference |
|---|---|---|---|---|
| CoMFA | 0.840 | - | 0.694 | nih.govmdpi.com |
| CoMSIA | 0.840 | - | 0.671 | nih.govmdpi.com |
| CoMFA | 0.621 | 0.950 | 0.685 | nih.gov |
| CoMSIA | 0.685 | 0.940 | 0.822 | nih.gov |
| QSAR (GFA) | 0.801 | 0.921 | 0.901 | nih.gov |
Prediction of Physicochemical Descriptors (e.g., lipophilicity parameters)
The physicochemical properties of a compound are crucial in determining its behavior in various chemical and biological systems. For this compound, computational methods provide valuable predictions of these characteristics, offering insights into its potential interactions and fate. Lipophilicity, a key parameter, is often expressed as the logarithm of the octanol-water partition coefficient (logP) and is fundamental to understanding a molecule's solubility, permeability, and distribution. researchgate.net
The following table presents a set of predicted physicochemical descriptors for this compound, generated using computational models.
These predicted values suggest that this compound is a moderately lipophilic compound with limited hydrogen bonding capability. The topological polar surface area is relatively small, which may influence its transport properties across biological membranes.
Theoretical Insights into Degradation Pathways of N-arylcinnamamides
The degradation of N-arylcinnamamides, including this compound, can be explored through theoretical and computational models, primarily focusing on the hydrolysis of the amide bond. Amide hydrolysis is a fundamental chemical reaction that can be catalyzed by either acid or base. allen.in
Under basic conditions, the degradation pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. allen.in This also results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylate anion and an amine. allen.in
Computational studies on simpler amides, like acrylamide, have shown that radical addition reactions can also contribute to degradation, particularly in the presence of reactive oxygen species. researchgate.net For N-arylcinnamamides, the presence of the phenyl ring and the conjugated double bond introduces additional complexities. The electron-withdrawing nature of the dichlorophenyl group can influence the reactivity of the amide bond. Theoretical calculations can model the energy barriers for these different pathways, providing insights into the most likely degradation mechanisms under various environmental conditions.
The primary degradation products from the hydrolysis of this compound are expected to be prop-2-enoic acid and 2,4-dichloroaniline (B164938).
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Substituent Effects on Biological Efficacy
The biological activity of N-(2,4-dichlorophenyl)prop-2-enamide analogues is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on related cinnamamides and chalcones, which share the core propenamide or propenone scaffold, demonstrate that modifications can drastically alter efficacy, particularly in antimicrobial applications.
In a series of related 3,4-dichlorocinnamanilides, the introduction of electron-withdrawing groups on the anilide ring was found to enhance antibacterial activity. nih.gov For instance, derivatives with trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various mycobacterial species. nih.gov Specifically, compounds like (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide and (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide were among the most active in their series. nih.gov
Similarly, studies on chalcone (B49325) series, such as 3-(2,4-dichlorophenyl)-1-(4′-X-phenyl)-2-propen-1-one, have shown that substituents with strong electron-withdrawing properties, like nitro (NO₂) or nitrile (CN) groups, lead to higher biological activity. researchgate.net Conversely, compounds with substituents like hydrogen (H) or methyl (CH₃) showed variable activity. researchgate.net The high activity of the 2,4-dichloro substituted series against both E. coli and S. aureus underscores the importance of the halogenation pattern on the phenyl ring attached to the propenone backbone. researchgate.net
These findings indicate that the electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets or influencing its reactivity.
Table 1: Effect of Substituents on Biological Activity of Related Propenamide and Propenone Analogues
| Substituent (X) | Position | Observed Effect on Biological Efficacy | Reference |
|---|---|---|---|
| -CF₃, -OCF₃ | Anilide Ring | Potent antibacterial activity | nih.gov |
| -NO₂, -CN | 4'-Phenyl Ring (Chalcone) | Higher activity compared to other groups | researchgate.net |
| -Cl, -F | 4'-Phenyl Ring (Chalcone) | Moderate and nearly equal activity | researchgate.net |
| -H, -CH₃ | 4'-Phenyl Ring (Chalcone) | Fluctuating or lower activity | researchgate.net |
Role of Lipophilicity in Biological Activity and Pharmacokinetic Profiles (experimental and predicted)
Lipophilicity is a crucial physicochemical parameter that significantly affects the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its ability to interact with biological targets. nih.govmdpi.com It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). For this compound and its analogues, lipophilicity is a key determinant of their biological activity.
Studies on related organochloride herbicide analogues have shown that increasing lipophilicity can lead to enhanced biological effects. nih.gov For example, incorporating long fatty alkyl chains into the molecular structure of propanil, a related dichlorophenyl amide, resulted in more hydrophobic derivatives with superior in vitro herbicidal activity. nih.gov
In the context of antimicrobial agents, the relationship can be more complex. For a series of 3,4-dichlorocinnamanilides, lipophilicity was experimentally determined and correlated with antibacterial efficacy. nih.gov While lipophilicity is essential for membrane transport, the studies on some 1,3,4-oxadiazolines showed that antibacterial activity was not directly dependent on their lipophilicity values, suggesting other factors also play a significant role. mdpi.com
Table 2: Lipophilicity and its Correlated Effects in Related Compounds
| Compound Series | Lipophilicity Aspect | Key Finding | Reference |
|---|---|---|---|
| Lipophilic amides from Propanil | Increased lipophilicity via fatty acid chains | Superior in vitro herbicidal activity | nih.gov |
| 3,4-Dichlorocinnamanilides | Experimental determination and correlation | Lipophilicity influences ADME and bioactivity | nih.gov |
| 1,3,4-Oxadiazolines | Experimental determination | Antibacterial activity was not directly dependent on lipophilicity | mdpi.com |
| Dichloro-substituted aminochalcone | Predicted ADMET profile | Suggests alignment between permeability and hepatic clearance | nih.gov |
Influence of Stereochemistry on Biological and Chemical Properties
The stereochemistry of the prop-2-enamide backbone, specifically the configuration of the carbon-carbon double bond, is a critical factor for the biological and chemical properties of these compounds. The double bond allows for the existence of two geometric isomers: (E) (trans) and (Z) (cis).
In the available scientific literature, related bioactive compounds are consistently identified and synthesized as the (E)-isomer. For example, studies on highly active antibacterial agents specify the compound as (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide. nih.gov Similarly, research on the trypanocidal activity of a related chalcone derivative explicitly names the compound as (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. nih.gov
Electronic Properties and Their Impact on Reactivity and Biological Function
The electronic properties of this compound and its analogues are fundamental to their chemical reactivity and biological function. These properties are largely determined by the arrangement of substituents on the aromatic rings and the conjugated system of the propenamide backbone.
Computational studies using Density Functional Theory (DFT) on similar structures, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, provide valuable insights. materialsciencejournal.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to characterize the electron-donating and accepting capabilities of the molecule. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A small energy gap implies higher reactivity. materialsciencejournal.org
The presence of the 2,4-dichloro substituents on the phenyl ring significantly influences the electronic distribution across the molecule. These electron-withdrawing chlorine atoms can create a region of positive electrostatic potential on the molecule, which can be crucial for interactions with negatively charged residues in a biological target. researchgate.net Furthermore, the analysis of substituent chemical shifts in 13C NMR spectra for related chalcones shows that inductive effects from substituents are predominant in determining the electronic environment of the carbonyl carbon. researchgate.net
In a study of the aminochalcone derivative (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, molecular docking simulations suggested that the molecule acts on the active site of the CYP51 receptor through stable hydrogen interactions. nih.gov These interactions are governed by the electronic and steric properties of the molecule, highlighting the direct link between electronic structure and biological function.
Advanced Applications and Future Research Directions
Development of Novel Agrochemical Agents (e.g., Herbicides, Fungicides)
The N-(2,4-dichlorophenyl)prop-2-enamide core structure is a promising starting point for the development of new agrochemical agents, particularly herbicides and fungicides. The rationale for this stems from the known biological activity of related compounds containing the dichlorophenyl moiety.
Herbicidal Activity:
While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the structural similarity to known herbicides suggests its potential. For instance, nicotinic acid derivatives, which are also nitrogen-containing aromatic compounds, have been explored for herbicidal properties. A study on N-(arylmethoxy)-2-chloronicotinamides revealed that some derivatives exhibited excellent herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. researchgate.net Specifically, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed significant activity against duckweed (Lemna paucicostata) with an IC50 value of 7.8 μM. researchgate.net Furthermore, novel chloroacetamide derivatives have been synthesized and evaluated as herbicidal agents against broadleaf and narrowleaf weeds, with some compounds showing lower EC50 values than the standard herbicide acetochlor. nih.govekb.eg These findings suggest that the this compound scaffold could be a valuable template for designing new herbicides.
Fungicidal Activity:
The potential of this compound derivatives as fungicides is supported by a larger body of research on analogous structures. A series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides demonstrated excellent activity against Botrytis cinerea both in vitro and in vivo. researchgate.net Similarly, a study on trifluoromethylphenyl amides identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having strong and broad-spectrum antifungal activity. nih.govmdpi.com Psoralen derivatives containing an acylthiourea moiety, including an N-((2,4-dichlorophenyl)carbamothioyl)acetamide derivative, have also shown promising fungicidal properties. nih.gov The fungicidal potential of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also been highlighted, with some compounds exhibiting excellent activity against cucumber downy mildew. mdpi.comnih.gov These examples underscore the potential of the N-(2,4-dichlorophenyl) amide structure in the development of novel fungicides.
Exploration in Drug Discovery for Antimicrobial and Antiparasitic Therapeutics
The structural features of this compound make it an interesting candidate for drug discovery, particularly in the development of new antimicrobial and antiparasitic agents.
Antimicrobial Activity:
Several studies have highlighted the antimicrobial potential of compounds containing the dichlorophenyl group. For example, a triazolo-thiadiazole derivative bearing a 2,4-dichlorophenyl moiety was screened for its antimicrobial activity and showed inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. niscpr.res.in Benzamide (B126) derivatives are another class of compounds that have demonstrated a wide range of pharmacological effects, including antimicrobial activity. researchgate.netnanobioletters.com A study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives reported that some compounds exhibited excellent activity against both B. subtilis and E. coli. researchgate.net Furthermore, the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) benzamide derivatives has been reported, with some of these compounds showing good antimicrobial activity. consensus.app
Antiparasitic Therapeutics:
The exploration of this compound analogues in antiparasitic drug discovery is an emerging area. While direct evidence for the parent compound is limited, research on related structures is encouraging. For instance, a series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles were prepared and evaluated for their antiparasitic activity, with one derivative showing excellent activity against Leishmania major parasites in the nanomolar range. nih.govppor.az This highlights the potential of N-heterocyclic compounds in antiparasitic drug design. The development of new antiparasitic drugs is crucial due to the prevalence of parasitic diseases and the emergence of drug resistance. nih.govppor.az
Utilization as Functionalized Templates for Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic receptors with predetermined selectivity for a target molecule. The use of this compound and its analogues as functionalized templates for the fabrication of MIPs is a promising application.
In a relevant study, a series of N-(2-arylethyl)-2-methylprop-2-enamides, including a 2,4-dichloro derivative, were synthesized and used as functionalized templates for creating MIPs. mdpi.comnih.gov These compounds contain a template fragment covalently bound to a polymerizable unit, allowing for the creation of specific recognition sites within the polymer matrix. mdpi.comnih.gov The resulting MIPs demonstrated selectivity towards biomolecules like tyramine (B21549) and L-norepinephrine. mdpi.comnih.gov This "semi-covalent imprinting" approach, where the template is covalently bound during polymerization and then removed to create non-covalent binding sites, has proven effective. mdpi.comnih.gov
Furthermore, a patent has described the preparation of molecularly imprinted polymer nanoparticles using 2,4-D, a structurally related compound, as the template molecule. researchgate.net These nanoparticles, featuring a hydrophilic polymer brush, are suitable for use in biological samples. researchgate.net The versatility of molecular imprinting allows for the creation of MIPs for various template molecules without significant changes to the synthesis protocol. researchgate.net
Prospects for Rational Design of this compound Analogues
The rational design of analogues of this compound offers a powerful strategy to optimize its properties for specific applications. This approach involves systematically modifying the chemical structure to enhance bioactivity, selectivity, or other desired characteristics. Key areas for modification include the dichlorophenyl ring, the prop-2-enamide linker, and the terminal group.
For instance, in the context of drug design, in silico-guided rational drug design has been successfully used to improve the ligand-binding properties and potency of TRPV1 agonists. nih.gov This involved docking experiments, molecular dynamics simulations, and thermodynamic analysis to guide the synthesis of new analogues. nih.gov Similarly, the rational design of natural-product-derived compounds has led to the discovery of potent inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes. consensus.app
For agrochemical applications, structure-activity relationship (SAR) studies of related compounds can inform the design of more potent herbicides and fungicides. For example, a QSAR study on 2-dichlorophenyl-3-triazolylpropyl ethers, which are related to the fungicide tetraconazole, revealed that lipophilicity and the geometry of substituents are key parameters affecting activity. nih.gov
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of experimental and computational methods provides a powerful synergistic approach for the development and understanding of this compound and its analogues. This combination can accelerate the discovery process, reduce costs, and provide deeper insights into the mechanisms of action.
Computational Studies:
Computational methods such as Density Functional Theory (DFT) and molecular docking are invaluable tools. DFT calculations can be used to investigate the electronic structure, frontier molecular orbitals, and reactivity of the molecules. niscpr.res.inppor.aznih.govresearchgate.netmdpi.com For example, DFT studies on 2,4-dichloro-N-phenethylbenzenesulfonamide were used to examine its optimized geometry and vibrational wavenumbers. researchgate.net Molecular docking can predict the binding interactions of a ligand with a biological target, providing insights into its potential mechanism of action. ekb.egnih.govppor.azmdpi.comresearchgate.netnih.govmdpi.comthesciencein.org This has been applied to study the interaction of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide derivatives with the COX-2 active site. mdpi.com
Synergistic Studies:
Several studies have demonstrated the power of combining experimental synthesis and bioassays with computational analysis. For instance, a study on novel pyrido[2,3-d]pyrimidine (B1209978) compounds combined their synthesis and herbicidal activity testing with molecular docking and DFT calculations to identify a potential mode of action. nih.gov Similarly, the synthesis and antimicrobial activity of an imidazole (B134444) derivative were complemented by DFT calculations and molecular docking to understand its molecular properties and binding affinity to a bacterial target. ppor.azmdpi.com This integrated approach allows for the rational design of more potent and selective compounds, as demonstrated in the development of new antibacterial agents based on 1,2,4-oxadiazole (B8745197) derivatives. niscpr.res.in
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)prop-2-enamide and its analogs?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in polar aprotic solvents (e.g., DMF or chloroform). For example, alkylation reactions with substituted benzyl chlorides at 70–80°C in the presence of potassium carbonate yield derivatives. Purification is achieved via precipitation in water, followed by filtration and drying. Structural analogs can be synthesized by varying substituents on the benzene ring or modifying the propenamide backbone .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H-NMR : Verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, propenamide vinyl protons at δ 5.5–6.5 ppm).
- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives in show mp ranges of 120–150°C).
- TLC (Rf values) : Monitor reaction progress and purity using solvent systems like ethyl acetate/hexane.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for thioamide analogs .
Q. What solvent systems and reaction conditions are critical for optimizing yield?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in alkylation and coupling reactions. Elevated temperatures (70–80°C) and excess base (e.g., K₂CO₃) improve conversion rates. For oxidation steps (e.g., thio- to sulfonyl derivatives), m-chloroperoxybenzoic acid in chloroform is effective. Post-reaction, aqueous workup removes acid byproducts .
Advanced Research Questions
Q. How should researchers design experiments to evaluate anticonvulsant activity of this compound derivatives?
- Methodological Answer :
- In Vivo Models : Use pentylenetetrazole (PTZ)-induced seizures in mice. Administer test compounds at varying doses (e.g., 50–200 mg/kg) and monitor latency to seizure onset, mortality rates, and time to death. Include positive controls (e.g., diazepam) and vehicle controls.
- In Silico Docking : Perform molecular docking against GABA receptor subtypes (e.g., α1β2γ2) using software like AutoDock Vina. Compare binding energies with reference ligands (e.g., benzamidine, vigabatrin).
- Data Analysis : Use ANOVA to assess significance of mortality reduction (e.g., 17% improvement vs. control) and Kaplan-Meier curves for survival analysis .
Q. How can contradictions in biological activity data, such as partial efficacy in seizure models, be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via HPLC-MS to assess bioavailability and blood-brain barrier penetration.
- Metabolite Identification : Use LC-QTOF-MS to detect active/inactive metabolites.
- Structural Optimization : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) to enhance target affinity. Cross-validate results with in vitro GABA receptor binding assays .
Q. What strategies improve GABA receptor affinity in derivatives of this compound?
- Methodological Answer :
- SAR Studies : Introduce halogen substituents (e.g., 2,4-dichloro) to enhance lipophilicity and receptor interaction. Replace the propenamide moiety with cyclic amides (e.g., quinazolinone) to stabilize bioactive conformations.
- Conformational Analysis : Use X-ray crystallography (as in ) or DFT calculations to identify low-energy conformers that mimic GABA receptor pharmacophores.
- Comparative Docking : Test derivatives against multiple GABA receptor isoforms (e.g., α1 vs. α5 subunits) to identify subtype-selective candidates .
Q. How do benzyl substituents influence the pharmacological profile of this compound?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with para-fluoro, nitro, or methoxy groups (e.g., compounds 3.1–3.11).
- Activity Correlation : Plot substituent Hammett σ values against IC₅₀ in receptor binding assays. Electron-withdrawing groups (e.g., -NO₂) typically enhance affinity.
- Data Table Example :
| Substituent (R) | Binding Energy (kcal/mol) | Mortality Reduction (%) |
|---|---|---|
| 4-Cl | -8.2 | 15 |
| 4-OMe | -7.1 | 5 |
| 2-CN | -8.5 | 17 |
Notes on Data Reliability
- Cross-reference synthesis protocols with NIST data () for solvent/system compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
